4-Isopropoxy-2-naphthoic acid 4-Isopropoxy-2-naphthoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18265634
InChI: InChI=1S/C14H14O3/c1-9(2)17-13-8-11(14(15)16)7-10-5-3-4-6-12(10)13/h3-9H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

4-Isopropoxy-2-naphthoic acid

CAS No.:

Cat. No.: VC18265634

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropoxy-2-naphthoic acid -

Specification

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 4-propan-2-yloxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C14H14O3/c1-9(2)17-13-8-11(14(15)16)7-10-5-3-4-6-12(10)13/h3-9H,1-2H3,(H,15,16)
Standard InChI Key WDHKZLKMHOURIC-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC(=CC2=CC=CC=C21)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular and Structural Data

4-Isopropoxy-2-naphthoic acid (IUPAC name: 4-propan-2-yloxynaphthalene-2-carboxylic acid) has the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol . Key identifiers include:

PropertyValueSource
CAS Number1368865-02-4
SMILESCC(C)OC₁=CC(=CC₂=CC=CC=C₂₁)C(=O)O
InChIKeyWDHKZLKMHOURIC-UHFFFAOYSA-N
PubChem CID82372305

The compound’s structure comprises a naphthalene backbone substituted with an isopropoxy group (–OCH(CH₃)₂) at position 4 and a carboxylic acid (–COOH) at position 2. X-ray crystallography data are unavailable, but computational models suggest planarity in the naphthalene ring with slight steric hindrance from the isopropoxy group .

Spectral and Computational Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy of structurally similar 3-isopropoxy-2-naphthoic acid reveal characteristic peaks for the carboxylic acid (1690–1710 cm⁻¹, C=O stretch) and ether linkages (1100–1250 cm⁻¹, C–O–C asymmetric stretch) . Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict thermodynamic stability, with a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .

Synthesis and Manufacturing

Synthetic Routes

  • Friedel-Crafts Acylation: Introduction of acyl groups to naphthalene followed by alkoxylation .

  • Grignard Reaction: Coupling of naphthol derivatives with alkyl halides, as demonstrated in the synthesis of 2-hydroxy-6-naphthoic acid .

  • Lewis Acid-Mediated Rearrangements: Acyl shifts in oxabenzonorbornadienes, as reported for 1-hydroxy-2-naphthoic acid esters .

For 4-isopropoxy-2-naphthoic acid, a plausible route involves:

  • Step 1: Methoxylation of 2-naphthol to 4-methoxy-2-naphthol.

  • Step 2: Bromination at position 4, followed by nucleophilic substitution with isopropoxide.

  • Step 3: Oxidation of the methyl group to a carboxylic acid .

Challenges in Synthesis

Key hurdles include regioselectivity in alkoxylation and oxidation steps. Byproducts such as 3-isopropoxy isomers or over-oxidized derivatives are common, necessitating precise temperature control (60–80°C) and catalysts like BF₃·Et₂O . Purification via recrystallization (ethanol/water, 2.8:1 mass ratio) yields 78.5% purity .

Physicochemical Properties

Solubility and Stability

4-Isopropoxy-2-naphthoic acid exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves in polar organic solvents (e.g., DMSO, ethanol) . The isopropoxy group enhances lipophilicity (logP ≈ 3.1), favoring membrane permeability in biological systems . Stability studies indicate decomposition above 200°C, with hydrolysis of the ether linkage under strongly acidic or basic conditions.

Thermodynamic Parameters

DFT-derived thermodynamic properties include:

  • ΔHf° (gas phase): -245.6 kJ/mol

  • ΔGf° (aqueous): -198.3 kJ/mol

  • Entropy (S°): 342 J/mol·K

Research Gaps and Future Directions

Unexplored Pharmacological Effects

While 3-isopropoxy-2-naphthoic acid shows antibacterial potential via molecular docking (binding energy = -7.8 kcal/mol) , the 4-isopropoxy isomer remains untested. In vitro assays against Gram-positive bacteria (e.g., S. aureus) are warranted.

Synthetic Optimization

Advances in flow chemistry or enzymatic catalysis could improve yield and regioselectivity. Immobilized lipases for ester hydrolysis may avoid harsh acidic conditions .

Computational Modeling

Molecular dynamics simulations could predict binding affinities for kinase targets (e.g., EGFR, VEGFR), guiding drug design .

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